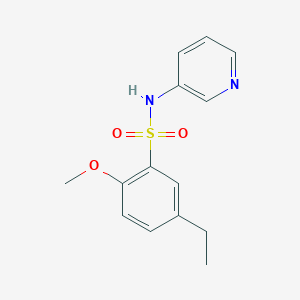

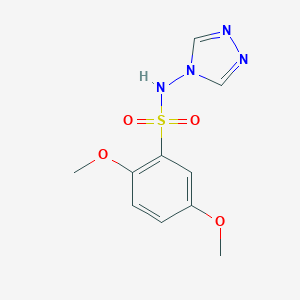

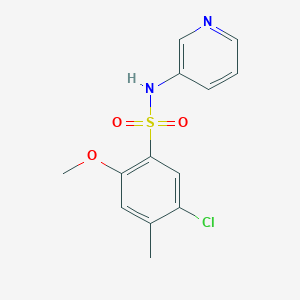

2,5-dimethoxy-N-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethoxy-N-propylbenzenesulfonamide, also known as Pargyline, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in 1953 by J. W. Maag and H. van der Werff, and since then, it has been extensively studied for its biochemical and physiological effects.

Wirkmechanismus

2,5-dimethoxy-N-propylbenzenesulfonamide is a reversible inhibitor of MAO, which means that it binds to the enzyme and prevents it from breaking down neurotransmitters. Specifically, 2,5-dimethoxy-N-propylbenzenesulfonamide inhibits the activity of MAO-A, which is responsible for breaking down serotonin and norepinephrine, but has little effect on MAO-B, which primarily breaks down dopamine. This selective inhibition of MAO-A leads to an increase in the levels of serotonin and norepinephrine in the brain, which can have a variety of effects on mood, cognition, and behavior.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,5-dimethoxy-N-propylbenzenesulfonamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. Some of the effects that have been observed in scientific research include:

- Increased levels of serotonin and norepinephrine in the brain

- Improved mood and reduced symptoms of depression and anxiety

- Enhanced cognitive function and memory

- Increased locomotor activity and exploratory behavior

- Reduced appetite and weight loss

- Decreased blood pressure and heart rate

Vorteile Und Einschränkungen Für Laborexperimente

2,5-dimethoxy-N-propylbenzenesulfonamide has several advantages as a research tool, including its selectivity for MAO-A, its reversible inhibition of the enzyme, and its ability to increase the levels of neurotransmitters in the brain. However, there are also some limitations to its use in lab experiments, including:

- The need for careful dosing and monitoring of side effects

- The potential for interactions with other drugs or chemicals

- The limited ability to study the long-term effects of 2,5-dimethoxy-N-propylbenzenesulfonamide on the brain and behavior

- The need for specialized equipment and expertise to perform experiments with 2,5-dimethoxy-N-propylbenzenesulfonamide

Zukünftige Richtungen

There are many possible directions for future research on 2,5-dimethoxy-N-propylbenzenesulfonamide and its effects on the brain and behavior. Some potential areas of investigation include:

- The role of 2,5-dimethoxy-N-propylbenzenesulfonamide in the treatment of depression, anxiety, and other mood disorders

- The effects of 2,5-dimethoxy-N-propylbenzenesulfonamide on neuroplasticity and learning and memory

- The potential use of 2,5-dimethoxy-N-propylbenzenesulfonamide as a tool for studying the neurobiology of addiction and substance abuse

- The development of new MAO inhibitors with improved selectivity and fewer side effects

- The use of 2,5-dimethoxy-N-propylbenzenesulfonamide as a tool for studying the role of monoamine neurotransmitters in social behavior and cognition

Conclusion:

In conclusion, 2,5-dimethoxy-N-propylbenzenesulfonamide is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. It selectively inhibits the activity of MAO-A, leading to an increase in the levels of serotonin and norepinephrine in the brain. 2,5-dimethoxy-N-propylbenzenesulfonamide has many potential applications in scientific research, but also has some limitations and potential side effects that must be carefully monitored. Future research on 2,5-dimethoxy-N-propylbenzenesulfonamide and related compounds has the potential to yield important insights into the neurobiology of behavior and the development of new treatments for mood disorders and other conditions.

Synthesemethoden

The synthesis of 2,5-dimethoxy-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction yields 2,5-dimethoxy-N-propylbenzenesulfonamide as a white crystalline solid with a melting point of 126-128°C. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

2,5-dimethoxy-N-propylbenzenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 2,5-dimethoxy-N-propylbenzenesulfonamide increases the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.

Eigenschaften

Produktname |

2,5-dimethoxy-N-propylbenzenesulfonamide |

|---|---|

Molekularformel |

C11H17NO4S |

Molekulargewicht |

259.32 g/mol |

IUPAC-Name |

2,5-dimethoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h5-6,8,12H,4,7H2,1-3H3 |

InChI-Schlüssel |

PEFOFJRYUJSRIW-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Kanonische SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)